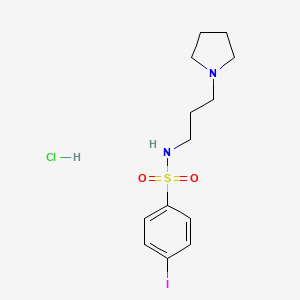

4-Iodo-n-(3-pyrrolidin-1-yl-propyl)benzenesulfonamide hydrochloride

CAS No.:

Cat. No.: VC18482037

Molecular Formula: C13H20ClIN2O2S

Molecular Weight: 430.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20ClIN2O2S |

|---|---|

| Molecular Weight | 430.73 g/mol |

| IUPAC Name | 4-iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C13H19IN2O2S.ClH/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16;/h4-7,15H,1-3,8-11H2;1H |

| Standard InChI Key | ZEZAZUHKMHKAIS-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

4-Iodo-N-(3-pyrrolidin-1-ylpropyl)benzenesulfonamide hydrochloride (CAS 77283-50-2) is formally classified as a benzenesulfonamide derivative. Its molecular formula, , corresponds to a molecular weight of 430.73 g/mol . The structure integrates three functional domains:

-

Sulfonamide core: The benzene ring substituted with a sulfonamide group (-SONH-) at the para position.

-

Iodo substituent: An iodine atom at the 4-position of the benzene ring, enhancing molecular polarizability and potential halogen bonding interactions.

-

Pyrrolidine-propyl side chain: A 3-pyrrolidin-1-ylpropyl group attached to the sulfonamide nitrogen, introducing basicity and conformational flexibility .

The hydrochloride salt form improves aqueous solubility, a critical factor for in vitro bioassays.

Table 1: Key Molecular Descriptors

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis typically follows a multi-step protocol involving:

-

Sulfonylation: Reaction of 4-iodobenzenesulfonyl chloride with 3-pyrrolidin-1-ylpropylamine to form the secondary sulfonamide.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Critical parameters include temperature control during sulfonylation (0–5°C to minimize side reactions) and stoichiometric precision in amine coupling. Chromatographic purification is often required to achieve >95% purity.

Analytical Validation

Post-synthetic characterization employs:

-

NMR Spectroscopy: and NMR confirm regiochemistry and salt formation.

-

Mass Spectrometry: High-resolution MS validates molecular weight (observed m/z 430.73 for [M+H]) .

-

HPLC: Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits moderate water solubility (~10–20 mg/mL at 25°C), facilitated by ionic dissociation. In non-polar solvents (e.g., DCM, ethyl acetate), solubility decreases markedly (<1 mg/mL). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmosphere .

Reactivity Profile

The iodine atom introduces susceptibility to nucleophilic aromatic substitution under basic conditions, while the pyrrolidine nitrogen (pKa ~10.5) can participate in acid-base reactions. The sulfonamide group (-SONH-) may engage in hydrogen bonding with biological targets .

Hypothetical Biological Activities

Mechanistic Considerations

Though direct bioactivity data remain unpublished, structural analogs suggest potential mechanisms:

-

Carbonic Anhydrase Inhibition: Sulfonamides are established inhibitors of carbonic anhydrase isoforms (e.g., CA-II, CA-IX).

-

Antimicrobial Effects: Iodo-substituted sulfonamides demonstrate bacteriostatic activity against Gram-positive pathogens.

-

CNS Modulation: The pyrrolidine moiety may enhance blood-brain barrier permeability, implicating neurological targets .

Structure-Activity Relationships (SAR)

-

Iodo Substituent: Enhances lipophilicity (clogP ~2.8) and van der Waals interactions with hydrophobic binding pockets.

-

Pyrrolidine Propyl Chain: Increases molecular flexibility, potentially improving target engagement kinetics .

Future Research Directions

Priority Investigations

-

In Vitro Screening: Broad-spectrum enzyme inhibition assays (e.g., kinases, proteases).

-

ADMET Profiling: Metabolic stability, cytochrome P450 interactions, and plasma protein binding.

-

Crystallography: X-ray co-crystallization with carbonic anhydrase isoforms to elucidate binding modes.

Synthetic Chemistry Goals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume